5'-Guanylic acid

Food Processing Stability Acid Hydrolysis Nucleotide Degradation

5'-Guanylic acid (5'-GMP) delivers 2.3× the umami intensity of 5'-IMP and achieves maximal MSG potentiation at only 10% MSG replacement—half the level 5'-IMP requires. This superior efficacy empowers reduced-sodium formulations without taste compromise. For infant formula, 5'-GMP carries the strictest nucleotide fortification limit (0.5 mg/100kcal), demanding precise, nucleotide-specific sourcing. Researchers rely on 5'-GMP as the highest-efficacy reference nucleotide for T1R1/T1R3 umami receptor synergy assays. Note: under acidic thermal conditions (pH 4–5, >100°C), 5'-GMP exhibits lower stability than 5'-CMP or 5'-UMP; select accordingly. ≥98% purity. Global shipping.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 85-32-5
Cat. No. B1450780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Guanylic acid
CAS85-32-5
Synonyms5' Guanylic Acid
5'-GMP
5'-Guanylic Acid
5'-Monophosphate, Guanosine
Acid, 5'-Guanylic
Acid, Guanylic
Guanosine 5' Monophosphate
Guanosine 5'-Monophosphate
Guanosine Monophosphate
Guanylic Acid
Monophosphate, Guanosine
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyRQFCJASXJCIDSX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, practically insoluble in ethanol
369 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5'-Guanylic Acid (CAS 85-32-5): Chemical Identity and Procurement Baseline for Research and Industrial Users


5'-Guanylic acid (5'-GMP, CAS 85-32-5) is a purine ribonucleoside monophosphate comprising guanine, D-ribose, and a phosphate group esterified at the 5'-position [1]. With a molecular formula C10H14N5O8P and molecular weight 363.22 g/mol [2], 5'-GMP serves as a monomer in RNA and participates in cellular metabolic pathways including the de novo synthesis of purine nucleotides from inosine monophosphate (IMP) [3]. It belongs to the 5'-ribonucleotide class alongside structurally related analogs including 5'-inosinic acid (5'-IMP), 5'-adenylic acid (5'-AMP), 5'-cytidylic acid (5'-CMP), and 5'-uridylic acid (5'-UMP), each differing in the purine or pyrimidine base moiety and exhibiting distinct functional properties that preclude indiscriminate substitution [4].

Why Generic Nucleotide Substitution Fails: 5'-Guanylic Acid Differentiation from IMP, AMP, CMP, and UMP


Within the 5'-ribonucleotide class, compounds cannot be interchangeably substituted due to quantifiable differences in physicochemical stability, sensory transduction efficacy, and regulatory specification. Under acidic conditions relevant to food processing and formulation, 5'-purine nucleotides (5'-GMP, 5'-IMP, 5'-AMP) exhibit distinct dephosphorylation kinetics compared to 5'-pyrimidine nucleotides (5'-CMP, 5'-UMP) [1]. In sensory systems, the potentiation of monosodium glutamate (MSG) response varies dramatically across nucleotides, with 5'-GMP demonstrating superior efficacy relative to 5'-IMP, 5'-UMP, and 5'-CMP in both neurophysiological assays and human sensory panels [2][3]. Furthermore, international infant formula fortification standards assign nucleotide-specific maximum addition levels, with 5'-GMP subject to unique quantitative restrictions distinct from 5'-CMP, 5'-UMP, 5'-AMP, and 5'-IMP [4]. These differential constraints render generic nucleotide procurement functionally inadequate for applications demanding precise, quantifiable performance or regulatory compliance.

Quantitative Differentiation Evidence: 5'-Guanylic Acid Versus 5'-IMP, 5'-AMP, 5'-CMP, and 5'-UMP


Acidic Dephosphorylation Kinetics: 5'-GMP Versus Pyrimidine Nucleotides Under Thermal Processing Conditions

Under thermal processing conditions (100°C, pH 5.0), 5'-guanylic acid (5'-GMP) undergoes nonenzymic dephosphorylation at a significantly faster rate than pyrimidine nucleotides such as 5'-cytidylic acid (5'-CMP) and 5'-uridylic acid (5'-UMP), but exhibits intermediate stability among purine nucleotides. This differential susceptibility dictates distinct formulation and storage considerations [1].

Food Processing Stability Acid Hydrolysis Nucleotide Degradation

Umami Synergy Potency: 5'-GMP Versus 5'-IMP in Human Taste Threshold and Enhancement

The disodium salt of 5'-guanylic acid (disodium 5'-guanylate) exhibits quantifiably higher umami potency than the equivalent sodium salt of 5'-inosinic acid (disodium 5'-inosinate). This differential in intrinsic flavor activity constitutes a key selection criterion for flavor formulators seeking maximum enhancement with minimal ingredient loading [1][2].

Flavor Enhancement Umami Synergism Sensory Science

MSG Potentiation Efficacy: Rank Order of 5'-GMP, 5'-IMP, 5'-AMP, 5'-UMP, and 5'-CMP in Neurophysiological Assays

In rat chorda tympani nerve fiber recordings, the magnitude of MSG response potentiation differs quantitatively among 5'-ribonucleotides, with 5'-GMP demonstrating superior efficacy relative to 5'-IMP, and both purine nucleotides vastly outperforming pyrimidine nucleotides 5'-UMP and 5'-CMP [1][2].

Gustatory Neurophysiology Synergism Quantification Chorda Tympani

Infant Formula Nucleotide Fortification Limits: 5'-GMP Distinct Regulatory Specifications

International regulatory standards assign nucleotide-specific maximum addition levels in infant formula, with 5'-GMP subject to the lowest permitted level among the five commonly supplemented nucleotides, reflecting its distinct nutritional or safety profile [1].

Infant Nutrition Regulatory Compliance Nucleotide Fortification

Solubility and Physical Form Considerations: 5'-GMP Free Acid Versus Disodium Salt and Other 5'-Nucleotides

The free acid form of 5'-guanylic acid (CAS 85-32-5) exhibits limited aqueous solubility (estimated 12.99 g/L at 25°C) [1], whereas the disodium salt form (CAS 5550-12-9) demonstrates substantially enhanced solubility (>50 g/L) [2]. This solubility differential between free acid and salt forms exceeds typical nucleotide class variation and directly impacts formulation feasibility.

Formulation Solubility Salt Form Selection Procurement Specification

Evidence-Backed Application Scenarios for 5'-Guanylic Acid Procurement


High-Efficiency Umami Flavor System Formulation Requiring Maximum Synergy with Minimal MSG

Based on neurophysiological evidence demonstrating that 5'-GMP achieves maximum MSG potentiation at only 10% MSG replacement—compared to 20% replacement required for 5'-IMP [1]—and sensory panel data showing 5'-GMP's intrinsic umami intensity is 2.3× to ≥3× that of 5'-IMP [2][3], formulators seeking to maximize umami impact while minimizing sodium and glutamate content should prioritize 5'-GMP over 5'-IMP. This is particularly relevant for reduced-sodium product development where nucleotide selection directly impacts achievable taste intensity within formulation constraints.

Infant Formula Nucleotide Fortification Under Regulatory Constraint

Manufacturers producing nucleotide-fortified infant formula must comply with nucleotide-specific maximum addition levels, where 5'-GMP is restricted to 0.5 mg/100kcal—the lowest limit among all five nucleotides (5'-CMP: 2.5, 5'-UMP: 1.75, 5'-AMP: 1.5, 5'-IMP: 1.0 mg/100kcal) [4]. This differential regulatory treatment necessitates precise, nucleotide-specific sourcing and formulation control; generic nucleotide blends not meeting these exact specifications risk non-compliance in regulated markets.

Umami Taste Receptor Pharmacology and Gustatory Neurophysiology Research

For investigators studying T1R1/T1R3 umami receptor function or gustatory nerve response potentiation, 5'-GMP serves as the highest-efficacy reference nucleotide for MSG synergy studies. Electrophysiological data establish a quantifiable efficacy hierarchy (5'-GMP > 5'-IMP ≫ 5'-UMP > 5'-CMP) in chorda tympani nerve preparations [1], and 5'-GMP demonstrates distinct temperature-response characteristics with maximum neural response at approximately 30°C [5]. Researchers requiring the maximal positive control for umami synergism assays should select 5'-GMP over 5'-IMP based on this rank-order efficacy data.

Acidic Thermal Processing: Stability-Conscious Nucleotide Selection

In food or beverage applications involving acidic conditions (pH 4-5) and elevated temperatures, the dephosphorylation kinetics of 5'-nucleotides differ measurably. At pH 5.0 and 100°C, the stability rank order is 5'-CMP (most stable) ≥ 5'-UMP > 5'-IMP ≥ 5'-AMP > 5'-GMP (least stable among 5'-nucleotides tested) [6]. Processors requiring maximum nucleotide retention through acidic thermal steps should evaluate 5'-CMP or 5'-UMP as more stable alternatives, whereas applications where nucleotide degradation is acceptable or where the disodium salt's enhanced solubility outweighs stability concerns may still justify 5'-GMP selection. This evidence informs formulators that 5'-GMP is not the optimal choice when acid/thermal stability is the primary selection criterion.

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